molecular formula C24H16Cl2N2O4S B3926284 3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

Cat. No.: B3926284
M. Wt: 499.4 g/mol
InChI Key: UHXRXXQKCXDJTE-UHFFFAOYSA-N
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Description

3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide is a complex organic compound that features a benzamide core with various substituents, including dichloro, methoxy, and chromenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the following steps:

    Formation of the chromenyl intermediate: This step involves the cyclization of a suitable precursor to form the chromenyl moiety.

    Introduction of the carbamothioyl group: This step involves the reaction of the chromenyl intermediate with a suitable isothiocyanate to introduce the carbamothioyl group.

    Coupling with the benzamide core: The final step involves coupling the intermediate with a benzamide derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions and the use of continuous flow reactors to improve scalability.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The chromenyl moiety can be reduced to form a dihydro derivative.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the dichloro groups.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the methoxy group can yield a carboxylic acid, while reduction of the chromenyl moiety can yield a dihydro derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes due to its unique chemical structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. These could include enzymes or receptors that are involved in key biological pathways. Further research is needed to elucidate the exact mechanism and identify the molecular targets.

Comparison with Similar Compounds

Similar Compounds

    3,5-dichloro-4-methoxy-N-phenylbenzamide: Lacks the chromenyl and carbamothioyl groups.

    4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide: Lacks the dichloro groups.

    3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamoyl}benzamide: Lacks the thio group in the carbamothioyl moiety.

Uniqueness

The presence of both the chromenyl and carbamothioyl groups in 3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide makes it unique compared to similar compounds. These groups may confer specific biological activities or chemical reactivity that are not present in related compounds.

This article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. Further research is needed to fully understand its potential and applications.

Properties

IUPAC Name

3,5-dichloro-4-methoxy-N-[[4-(2-oxochromen-3-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O4S/c1-31-21-18(25)11-15(12-19(21)26)22(29)28-24(33)27-16-8-6-13(7-9-16)17-10-14-4-2-3-5-20(14)32-23(17)30/h2-12H,1H3,(H2,27,28,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXRXXQKCXDJTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)NC(=S)NC2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide
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3,5-dichloro-4-methoxy-N-{[4-(2-oxo-2H-chromen-3-yl)phenyl]carbamothioyl}benzamide

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